molecular formula C14H17N3O3S B2768119 1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one CAS No. 2034263-28-8

1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one

Cat. No. B2768119
CAS RN: 2034263-28-8
M. Wt: 307.37
InChI Key: BKHVJUGRDNNORU-UHFFFAOYSA-N
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Description

“1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one” is a chemical compound with the molecular formula C14H17N3O3S and a molecular weight of 307.37. It contains a thiazolidine motif, which is a five-membered heterocyclic moiety present in diverse natural and bioactive compounds .


Synthesis Analysis

Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine motifs are five-membered heterocyclic moieties having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .


Chemical Reactions Analysis

Thiazolidine derivatives have been synthesized using various agents, with a focus on yield, purity, selectivity, and pharmacokinetic activity . The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .

Scientific Research Applications

Anticancer Properties

The thiazolidine motif in this compound has been investigated for its potential as an anticancer agent. Studies suggest that it exhibits cytotoxic effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting tumor growth. Researchers are exploring its use in combination therapies and targeted drug delivery systems .

Mechanism of Action

While the specific mechanism of action for “1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one” is not mentioned in the retrieved papers, thiazolidine motifs in general show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . Developing multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

1-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-20-11-4-2-3-10(9-11)12-16(7-8-21-12)14(19)17-6-5-15-13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHVJUGRDNNORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one

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